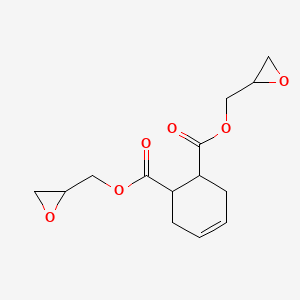

Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate

Description

The exact mass of the compound Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

bis(oxiran-2-ylmethyl) cyclohex-4-ene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O6/c15-13(19-7-9-5-17-9)11-3-1-2-4-12(11)14(16)20-8-10-6-18-10/h1-2,9-12H,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTPIWUHKYIJBCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC(C1C(=O)OCC2CO2)C(=O)OCC3CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

36343-81-4 | |

| Record name | 4-Cyclohexene-1,2-dicarboxylic acid, 1,2-bis(2-oxiranylmethyl) ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36343-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50864997 | |

| Record name | 4-Cyclohexene-1,2-dicarboxylic acid, 1,2-bis(2-oxiranylmethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21544-03-6, 36343-81-4 | |

| Record name | Diglycidyl tetrahydrophthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21544-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyclohexene-1,2-dicarboxylic acid, 1,2-bis(2-oxiranylmethyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021544036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diglycidyl tetrahydrophthalate polymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036343814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Cyclohexene-1,2-dicarboxylic acid, 1,2-bis(2-oxiranylmethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Cyclohexene-1,2-dicarboxylic acid, 1,2-bis(2-oxiranylmethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.381 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Cyclohexene-1,2-dicarboxylic acid, 1,2-bis(2-oxiranylmethyl) ester, homopolymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate: Synthesis, Curing, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate, a cycloaliphatic diepoxide resin, is a versatile monomer pivotal in the formulation of advanced polymer systems. Its unique chemical architecture, characterized by a cyclohexene core flanked by two epoxypropyl ester groups, imparts a distinct combination of properties, including low viscosity, high reactivity, and excellent thermal and mechanical performance upon curing. This guide provides a comprehensive technical overview of this compound, from its fundamental physicochemical properties and synthesis to detailed protocols for its polymerization and its applications in cutting-edge research and material science. While its primary utility lies in materials science, an understanding of its chemistry can inform researchers in diverse fields, including the development of novel biomaterials and delivery systems.

Physicochemical Properties

The molecular structure of Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate dictates its physical and chemical behavior. A thorough understanding of these properties is essential for its effective application in various formulations.

| Property | Value | Reference(s) |

| Molecular Weight | 282.29 g/mol | [1][2] |

| Molecular Formula | C₁₄H₁₈O₆ | [1][2] |

| CAS Number | 21544-03-6 | [1] |

| Appearance | Colorless to pale-yellow liquid | [3] |

| Viscosity @ 25°C | 600-1200 mPa·s | [4] |

| Epoxy Equivalent Weight | 150-175 g/eq | [4] |

| Density | ~1.15 g/cm³ | [5] |

| Boiling Point | 200-202 °C at 5 Torr | [5] |

| Solubility | Limited solubility in water | [5] |

| Synonyms | bis(oxiran-2-ylmethyl) cyclohex-4-ene-1,2-dicarboxylate, Tetrahydrophthalic acid diglycidyl ester | [1][2] |

Synthesis of Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate

The synthesis of this diepoxide is typically achieved through a two-step process involving the esterification of cis-4-cyclohexene-1,2-dicarboxylic anhydride (tetrahydrophthalic anhydride) with glycidol, followed by an epoxidation step. A more common industrial route involves the reaction of the dicarboxylic acid with epichlorohydrin. Below is a representative laboratory-scale synthesis protocol.

Conceptual Synthesis Pathway

Caption: Synthesis pathway for Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate.

Experimental Protocol: Synthesis

Materials:

-

cis-4-Cyclohexene-1,2-dicarboxylic anhydride

-

Epichlorohydrin (in excess)

-

A quaternary ammonium salt catalyst (e.g., benzyltrimethylammonium chloride)

-

Sodium hydroxide solution

-

An appropriate solvent (e.g., toluene)

-

Deionized water

Procedure:

-

Esterification:

-

In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, dissolve cis-4-cyclohexene-1,2-dicarboxylic anhydride in an excess of epichlorohydrin.

-

Add a catalytic amount of a quaternary ammonium salt.

-

Heat the mixture to a specified temperature (e.g., 90-110°C) and maintain for several hours until the reaction is complete, which can be monitored by titration of the acid content.

-

-

Dehydrochlorination:

-

Cool the reaction mixture.

-

Slowly add a stoichiometric amount of sodium hydroxide solution while vigorously stirring. This step is exothermic and should be carefully controlled to maintain the desired temperature.

-

The addition of sodium hydroxide will induce the ring-closure of the chlorohydrin intermediate to form the epoxide rings.

-

-

Work-up and Purification:

-

After the reaction is complete, the mixture will consist of an organic phase containing the product and an aqueous phase with sodium chloride.

-

Separate the organic layer and wash it several times with deionized water to remove any remaining salts and base.

-

Remove the solvent and excess epichlorohydrin under reduced pressure using a rotary evaporator.

-

The final product is a viscous liquid.

-

Curing and Polymerization

Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate is a thermosetting resin that requires a curing agent to form a cross-linked polymer network. Anhydrides are commonly used curing agents for cycloaliphatic epoxy resins due to the excellent thermal and electrical properties they impart to the final material.[6] Methylhexahydrophthalic anhydride (MHHPA) is a frequently used liquid anhydride hardener.[7]

Curing Mechanism with Anhydrides

The curing process is initiated by a catalyst, typically a tertiary amine or an imidazole, which activates the anhydride. The activated anhydride then reacts with the epoxy groups in a ring-opening polymerization, leading to the formation of a highly cross-linked polyester network.[8]

Caption: Workflow for the anhydride curing of the epoxy resin.

Experimental Protocol: Anhydride Curing

Materials:

-

Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate

-

Methylhexahydrophthalic anhydride (MHHPA)

-

Tertiary amine accelerator (e.g., 2,4,6-Tris(dimethylaminomethyl)phenol)

-

Vacuum oven

Procedure:

-

Formulation:

-

Calculate the stoichiometric amounts of the epoxy resin and MHHPA based on their respective epoxy equivalent weight and anhydride equivalent weight. A common starting point is a 1:0.85 to 1:1 epoxy to anhydride molar ratio.[9]

-

Add a small amount of the tertiary amine accelerator (typically 0.5-2 parts per hundred parts of resin).

-

-

Mixing:

-

Preheat the epoxy resin to reduce its viscosity.

-

Add the MHHPA and the accelerator to the resin and mix thoroughly until a homogeneous mixture is obtained.

-

Degas the mixture under vacuum to remove any entrapped air bubbles.

-

-

Curing Schedule:

-

Pour the degassed mixture into a preheated mold.

-

A typical curing cycle involves a multi-step process to ensure complete reaction and to manage exotherms:[10]

-

Characterization of the Monomer and Cured Polymer

The purity and structure of the synthesized monomer, as well as the extent of cure of the polymer, can be assessed using various analytical techniques.

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Monomer: The FTIR spectrum of the uncured resin will show characteristic peaks for the epoxy group (oxirane ring) at approximately 915 cm⁻¹, the ester carbonyl group around 1730 cm⁻¹, and C-H stretching of the cyclohexene ring.[12]

-

Curing Process: The progress of the curing reaction can be monitored by the disappearance of the anhydride peaks (around 1780 and 1850 cm⁻¹) and the epoxy peak, and the appearance of a broad hydroxyl peak (around 3400 cm⁻¹) and the growth of the ester linkage peak.[9]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of the monomer will provide detailed information about the different types of protons in the molecule, including those on the epoxy ring, the cyclohexene ring, and the ester linkages, allowing for structural confirmation.[13]

-

¹³C NMR: The carbon NMR spectrum will similarly confirm the carbon skeleton of the molecule.[13]

-

-

Thermal Analysis:

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the cured polymer, which is a key indicator of the degree of cross-linking and the material's thermal stability.[9] It can also be used to study the curing kinetics.

-

Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability and decomposition profile of the cured material.[9]

-

Applications

The unique properties of Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate make it suitable for a range of high-performance applications:

-

Advanced Composites: Its low viscosity makes it an excellent matrix resin for fiber-reinforced composites, particularly in applications requiring good mechanical strength and thermal stability.

-

Electronic Encapsulation: Due to its excellent electrical insulating properties and low ionizable chloride content, it is used for encapsulating electronic components such as LEDs and integrated circuits.[14]

-

Coatings and Adhesives: When cured, it forms a hard, durable, and chemically resistant material, making it suitable for protective coatings and high-performance adhesives.

-

Biomedical and Drug Delivery Potential: While not a primary application, the base epoxy chemistry is explored in the development of biocompatible polymers and hydrogels. The use of ion-exchange resins, which can be synthesized from monomers like this, is a strategy for controlled drug release.[15][16] However, direct applications in drug development are not widely reported, and biocompatibility would need to be rigorously assessed.

Safety and Handling

Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate is an irritant. It is known to cause skin and serious eye irritation, and may cause an allergic skin reaction. Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical. Work should be conducted in a well-ventilated area.

References

-

Tri-iso. (n.d.). Formulation Guide - Anhydride Curatives for Epoxy Systems. Retrieved from [Link]

-

Unilong Industry. (n.d.). Bis(2,3-epoxypropyl) Cyclohex-4-Ene-1,2-Dicarboxylate with CAS 21544-03-6. Retrieved from [Link]

-

TetraWill. (n.d.). Anhydride Thermal Curing of Cycloaliphatic Epoxy Resin. Retrieved from [Link]

- Google Patents. (n.d.). CN102391211A - Synthesis method of diglycidyl 4,5-epoxycyclohexane-1,2-dicarboxylate.

-

ResearchGate. (n.d.). FTIR spectra of triphenylsilane, 1,2-epoxy-4-vinylcyclohexane,.... Retrieved from [Link]

-

Singh, I., et al. (2009). Ion-exchange resins as drug delivery carriers. Journal of Pharmaceutical Sciences, 98(10), 3547-3572. Retrieved from [Link]

-

ResearchGate. (2006). Curing behavior and thermal properties of multifunctional epoxy resin with methylhexahydrophthalic anhydride. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Bis(2,3-epoxycyclopentyl)ether. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. Retrieved from [Link]

-

Wiley-VCH. (n.d.). 1 Synthesis of Bio-Based Epoxy Resins. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular structures of substances: (a) diglycidyl 4,5-epoxyhexane-1,2-dicarboxylic acid ester (TDE-85), (b) hardener (DDM) and (c) ionic liquid monomer ([BVIM][BF4]). Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2020). A Review on Ion Exchange Resins as Drug Delivery System. Retrieved from [Link]

-

Defense Technical Information Center. (1980, April 3). A Cycloaliphatic Epoxy Resin/Anhydride System Usable Up to 150 deg C. Retrieved from [Link]

-

Westlake Epoxy. (n.d.). Cycloaliphatic Epoxy Resins. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction steps of epoxy/anhydride cure: (a) initiation, (b).... Retrieved from [Link]

- Google Patents. (n.d.). US3422063A - Epoxide resin from epichlorohydrin and a mixture of bisphenols.

-

Organic Syntheses. (n.d.). 4-Cyclohexene-1,2-dicarboxylic acid, diethyl ester, cis-. Retrieved from [Link]

-

TetraWill Technical Guide. (n.d.). Curing Methods of Cycloaliphatic Epoxy Resins. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Bis(2,3-Epoxycyclopentyl)ether. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. Retrieved from [Link]

- Google Patents. (n.d.). WO2018111884A1 - Novel low temperature anhydride epoxy cured systems.

-

MDPI. (n.d.). Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1H-NMR Characteristics of Bis-naphthalimide Derivatives. Retrieved from [Link]

-

Tetra. (n.d.). Cas 21544-03-6 Tetrahydrophthalic Acid Diglycidyl Ester Wholesale. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2015). Ion exchange resins as drug delivery carriers. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Synthesis of 4-Cyclohexene-cis-dicarboxylic Acid Anhydride - (Diels-Alder Reaction). Retrieved from [Link]

-

PubChem. (n.d.). Cyclohexane-1,2-dicarboxylic acid bis(oxiranylmethyl) ester. Retrieved from [Link]

-

PubChem. (n.d.). Diglycidyl terephthalate. Retrieved from [Link]

-

YouTube. (2023, December 14). Cycloaliphatic Epoxy Resins. Retrieved from [Link]

-

Jiangsu T&T New Materials Co., Ltd. (n.d.). Anhydride Curing of Alicyclic Epoxy Resin. Retrieved from [Link]

-

Acta Montanistica Slovaca. (2007). KINETICS AND MECHANISM OF CURING EPOXY/ANHYDRIDE SYSTEMS. Retrieved from [Link]

-

ResearchGate. (2009). Reaction of N-(2,3-epoxypropyl)arenesulfonamides with (bicyclo[2.2.1]hept-5-en-endo-2-yl)methanamine. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024, July 12). Synthesis of 1-aryl-2,3-diaroyl cyclopropanes from 1,3,5-triaryl-1,5-diketones and their transformation into E,E-1,4-diaryl-1,3-butadienes. Retrieved from [Link]

- Google Patents. (n.d.). US3073804A - Terephthalic acid diglycide ester, resinous condensation products of....

-

MDPI. (2022, October 15). Chiral Bis(tetrathiafulvalene)-1,2-cyclohexane-diamides. Retrieved from [Link]

-

ResearchGate. (2013). Synthesis and characterization of epoxy poly(diglycol tetrahydrophthalic anhydride). Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. unilongindustry.com [unilongindustry.com]

- 3. haihangchem.com [haihangchem.com]

- 4. Cas 21544-03-6 Tetrahydrophthalic Acid Diglycidyl Ester Wholesale | Tetra [tetrawill.com]

- 5. echemi.com [echemi.com]

- 6. Anhydride Thermal Curing of Cycloaliphatic Epoxy Resin - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]

- 7. 江苏泰特尔新材料科技有限公司 [tetrachem.com.cn]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. tri-iso.com [tri-iso.com]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. youtube.com [youtube.com]

- 15. Ion-exchange resins as drug delivery carriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. globalresearchonline.net [globalresearchonline.net]

Cycloaliphatic Epoxy Resins: A Comprehensive Technical Guide for Advanced Applications

This in-depth technical guide provides a comprehensive overview of cycloaliphatic epoxy resins, offering researchers, scientists, and drug development professionals a thorough understanding of their synthesis, unique properties, curing mechanisms, and diverse applications. This document is designed to be a practical resource, bridging fundamental chemistry with field-proven insights to empower innovation in advanced materials.

Introduction: Beyond Conventional Epoxies

Epoxy resins are a cornerstone of high-performance thermosetting polymers, renowned for their exceptional mechanical strength, adhesion, and chemical resistance.[1] Traditional epoxy resins, primarily based on bisphenol-A (BPA), have a long history of successful application across numerous industries.[1] However, the presence of aromatic rings in their structure imparts certain limitations, notably poor resistance to UV degradation and weathering.

Cycloaliphatic epoxy resins have emerged as a superior class of materials, distinguished by their unique chemical structure that lacks aromatic rings and instead features saturated cycloaliphatic moieties.[1] This fundamental difference confers a remarkable set of properties, including outstanding UV stability, excellent weatherability, high thermal stability, and superior dielectric properties, making them indispensable for demanding applications where conventional epoxies fall short.[1][2]

Synthesis of Cycloaliphatic Epoxy Resins: Crafting Performance at the Molecular Level

The synthesis of cycloaliphatic epoxy resins is a critical determinant of their final properties. Two primary synthetic routes are commercially significant: the epoxidation of cycloolefins and the glycidylation of hydrogenated aromatic compounds.

Epoxidation of Cycloolefins with Peracids

The most common method for producing key cycloaliphatic epoxy monomers, such as 3,4-epoxycyclohexylmethyl-3,4-epoxycyclohexanecarboxylate (ECC), involves the epoxidation of a corresponding cycloolefin with a peracid, typically peracetic acid.[3] This reaction is highly selective, with the oxygen atom adding to the less sterically hindered side of the double bond.[3]

Experimental Protocol: Synthesis of 3,4-Epoxycyclohexylmethyl-3,4-epoxycyclohexanecarboxylate (ECC)

This protocol outlines a representative laboratory-scale synthesis of ECC.

Materials:

-

3-Cyclohexenylmethyl-3-cyclohexenecarboxylate

-

Peracetic acid (in a suitable solvent like ethyl acetate)

-

Sodium carbonate solution

-

Sodium sulfite solution

-

Toluene

-

Deionized water

-

Magnesium sulfate (anhydrous)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, charge the 3-cyclohexenylmethyl-3-cyclohexenecarboxylate and toluene.

-

Epoxidation: Cool the mixture in an ice bath. Slowly add the peracetic acid solution dropwise while maintaining the reaction temperature below 20°C.

-

Reaction Monitoring: Monitor the progress of the reaction by techniques such as titration to determine the consumption of the peracid.

-

Quenching: Once the reaction is complete, quench the excess peracid by the slow addition of a sodium sulfite solution.

-

Neutralization and Washing: Neutralize the reaction mixture with a sodium carbonate solution. Wash the organic layer sequentially with deionized water until the aqueous layer is neutral.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be further purified by vacuum distillation to yield high-purity ECC.

Characterization:

The synthesized ECC should be characterized using techniques such as:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the epoxy groups and the disappearance of the C=C double bonds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.[4]

-

Epoxy Equivalent Weight (EEW) Titration: To determine the purity and functionality of the resin.[4]

-

Mass Spectrometry: To confirm the molecular weight.[4]

Caption: Mechanism of cationic UV curing of cycloaliphatic epoxy resins.

Common Cationic Photoinitiators:

-

Diaryliodonium Salts: (e.g., diphenyliodonium hexafluorophosphate) [5]* Triarylsulfonium Salts: (e.g., triphenylsulfonium hexafluoroantimonate) [5]

Anhydride Curing

Anhydride curing is a widely used thermal curing method for cycloaliphatic epoxy resins, especially in applications requiring high thermal stability and excellent electrical properties, such as electronic packaging and composites. [6]The reaction proceeds through the opening of the anhydride ring by a hydroxyl group, followed by the reaction of the resulting carboxylic acid with an epoxy group.

Mechanism of Anhydride Curing:

-

Initiation: A hydroxyl group (present as an impurity or intentionally added) attacks the anhydride ring, opening it to form a monoester and a carboxylic acid.

-

Propagation: The newly formed carboxylic acid then reacts with an epoxy group to form a hydroxy ester. The hydroxyl group on this ester can then react with another anhydride molecule, continuing the polymerization.

Caption: Mechanism of anhydride curing of cycloaliphatic epoxy resins.

Common Anhydride Hardeners:

-

Methylhexahydrophthalic anhydride (MHHPA): A liquid anhydride widely used for its good balance of properties. [7]* Hexahydrophthalic anhydride (HHPA): Offers good thermal stability. [8]* Methyl-5-norbornene-2,3-dicarboxylic anhydride (NMA): Provides high glass transition temperatures.

Applications: Where Performance is Paramount

The unique property profile of cycloaliphatic epoxy resins makes them the material of choice for a wide range of high-performance applications.

Coatings and Inks

Their exceptional UV resistance and weatherability make cycloaliphatic epoxies ideal for protective and decorative coatings for outdoor applications, including automotive topcoats and industrial maintenance coatings. [9]In UV-curable inks, they offer rapid curing and excellent adhesion to various substrates. [10]

Electrical and Electronic Applications

The superior dielectric properties and high thermal stability of cycloaliphatic epoxy resins are critical for electrical insulation and electronic packaging. [11]They are used in high-voltage insulators, transformers, and as encapsulants for LEDs and other sensitive electronic components. [12]In LED encapsulation, their transparency and resistance to yellowing are crucial for maintaining light output and efficiency over the device's lifetime.

Table 2: Performance of Cycloaliphatic Epoxy in LED Encapsulation

| Parameter | Cycloaliphatic Epoxy | Standard Epoxy |

| Light Transmittance | High and stable | Decreases over time due to yellowing |

| Thermal Stability | Excellent | Good |

| Resistance to Yellowing | High | Low |

| Dielectric Strength | High | Good |

Advanced Composites

In the aerospace and automotive industries, cycloaliphatic epoxy resins are used as matrices for high-performance composites. [13]Their low viscosity allows for high fiber loading, and their high-temperature resistance is essential for structural components that experience demanding operating conditions. [14]

Conclusion: A Future of Innovation

Cycloaliphatic epoxy resins represent a significant advancement in thermoset polymer technology. Their unique combination of UV stability, thermal resistance, and electrical insulation properties enables the development of materials that meet the stringent demands of modern applications. As research continues to explore new monomers, curing systems, and formulations, the potential for cycloaliphatic epoxy resins to drive innovation in coatings, electronics, and advanced composites remains vast. This guide serves as a foundational resource for scientists and engineers to harness the full potential of these remarkable materials.

References

-

Cycloaliphatic Epoxy Resins: Properties, Applications, and Formulation Insights. (2023, December 14). YouTube. Retrieved from [Link]

-

Cycloaliphatic Vs. Traditional Epoxy Resins: Understanding Their Relationship. (2025, April 20). Ruqinba. Retrieved from [Link]

-

Weathering effect on the wear performance of epoxy powder coatings reinforced with calcium ion-exchanged amorphous silica. (2024, October 1). ResearchGate. Retrieved from [Link]

-

Synthesis and characterization of a novel cycloaliphatic epoxy resin starting from dicyclopentadiene. (n.d.). Elsevier. Retrieved from [Link]

-

Mechanical properties of aerospace epoxy composites reinforced with 2D nano-fillers: current status and road to industrialization. (2021, March 29). Nanoscale Advances (RSC Publishing). Retrieved from [Link]

-

Formulation Guide - Anhydride Curatives for Epoxy Systems. (n.d.). Tri-iso. Retrieved from [Link]

-

Cationic Technology Product guide. (n.d.). IGM Resins. Retrieved from [Link]

- Process for the preparation of reaction products of cycloaliphatic epoxides with multifunctional hydroxy compounds. (n.d.). Google Patents.

-

Structure–Property Relationships in Epoxy–Anhydride Systems: A Comprehensive Comparative Study of Cycloaliphatic, Novolac, and Aromatic Prepolymers. (2025, October 24). NIH. Retrieved from [Link]

-

Development of a Photocuring System for Cationic Epoxy Formulations Using Side Emitting Optical Fibres. (n.d.). Nottingham ePrints. Retrieved from [Link]

-

Selection of Epoxy Resins for Electronic Packaging. (n.d.). Tetra. Retrieved from [Link]

-

Mechanical properties of aerospace epoxy composites reinforced with 2D nano-fillers: current status and road to industrialization. (n.d.). NIH. Retrieved from [Link]

-

Synthesis and characterization of a novel cycloaliphatic epoxy resin starting from dicyclopentadiene. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Higher Solids, Lower Yellowing Epoxy System for Industrial DTM Coatings. (n.d.). American Coatings Association. Retrieved from [Link]

-

Cationic UV-Curing of Epoxidized Biobased Resins. (2020, December 28). PMC - NIH. Retrieved from [Link]

-

Enhancing Electronic Packaging Materials: How Epoxy Resin And Phenolic Composites Manage High Thermal Conductivities. (n.d.). TERVAN. Retrieved from [Link]

-

Characteristics of Cycloaliphatic Epoxy Resin. (n.d.). Jiangsu Tetra New Material Technology Co., Ltd.. Retrieved from [Link]

-

Discover the Dynamic Application Field of Cycloaliphatic Epoxy Resin. (n.d.). Tetra. Retrieved from [Link]

-

Comprehensive Review: Optimization of Epoxy Composites, Mechanical Properties, & Technological Trends. (n.d.). MDPI. Retrieved from [Link]

- Anhydride-based fortifiers for anhydride-cured epoxy resins. (n.d.). Google Patents.

-

A Brief Overview on Epoxies in Electronics: Properties, Applications, and Modifications. (n.d.). NIH. Retrieved from [Link]

-

Determination of Epoxy to Hardener Ratios in a Cycloaliphatic Epoxy. (2020, July 16). The Pathologist. Retrieved from [Link]

-

Weathering study of epoxy paints. (2025, August 10). ResearchGate. Retrieved from [Link]

- Photoinitiated Cationic Epoxy Compositions. (n.d.). Google Patents.

-

Epoxy Resins for Semiconductor Packaging Assemblies. (2018, February 1). PCI Magazine. Retrieved from [Link]

-

Studies of the Physical Properties of Cycloaliphatic Epoxy Resin Reacted with Anhydride Curing Agents. (2025, August 10). ResearchGate. Retrieved from [Link]

-

CYCLOALIPHATIC EPOXIDE RESINS FOR CATIONIC UV-CURE. (n.d.). OSTI.gov. Retrieved from [Link]

-

Cycloaliphatic Epoxy. (n.d.). THE GUND COMPANY. Retrieved from [Link]

-

3,4-Epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate. (n.d.). Wikipedia. Retrieved from [Link]

-

UV-Resistant Epoxy Systems. (n.d.). American Coatings Association. Retrieved from [Link]

-

Synthesis of Bio-Based Epoxy Resins. (n.d.). Wiley-VCH. Retrieved from [Link]

-

Anhydride Thermal Curing of Cycloaliphatic Epoxy Resin. (n.d.). Tetra. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Characteristics of Cycloaliphatic Epoxy Resin - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]

- 3. m.youtube.com [m.youtube.com]

- 4. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 5. Cationic UV-Curing of Epoxidized Biobased Resins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tri-iso.com [tri-iso.com]

- 7. Structure–Property Relationships in Epoxy–Anhydride Systems: A Comprehensive Comparative Study of Cycloaliphatic, Novolac, and Aromatic Prepolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anhydride Thermal Curing of Cycloaliphatic Epoxy Resin - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]

- 9. paint.org [paint.org]

- 10. Discover the Dynamic Application Field of Cycloaliphatic Epoxy Resin | Tetra [tetrawill.com]

- 11. Choosing Epoxy Resins for Electronic Packaging | TETRAWILL [tetrawill.com]

- 12. Enhancing Electronic Packaging Materials: How Epoxy Resin And Phenolic Composites Manage High Thermal Conductivities | TERVAN [chinaepoxyresin.com]

- 13. Mechanical properties of aerospace epoxy composites reinforced with 2D nano-fillers: current status and road to industrialization - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]

- 14. Mechanical properties of aerospace epoxy composites reinforced with 2D nano-fillers: current status and road to industrialization - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate in 3D Printing Resins

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the application of Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate (CAS No. 21544-03-6) in ultraviolet (UV) light-curable resins for stereolithography (SLA), digital light processing (DLP), and other vat photopolymerization 3D printing technologies. This guide details the chemical properties, polymerization mechanism, formulation strategies, and experimental protocols for creating and characterizing high-performance 3D printing resins. It is intended to serve as a foundational resource for the development of novel photopolymers with tailored mechanical and thermal properties.

Introduction: The Role of Cycloaliphatic Epoxides in Additive Manufacturing

Vat photopolymerization technologies have revolutionized rapid prototyping and manufacturing by enabling the creation of complex three-dimensional objects with high resolution and accuracy.[1] The performance of these technologies is intrinsically linked to the chemistry of the photocurable resin. While acrylate-based resins are widely used, they often suffer from significant volume shrinkage during polymerization, which can lead to internal stresses and dimensional inaccuracies in the printed object.[2]

Cationically cured epoxy resins, particularly those based on cycloaliphatic epoxy monomers like Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate, offer a compelling alternative.[3][4] These resins undergo a ring-opening polymerization mechanism upon exposure to UV light in the presence of a suitable photoinitiator.[5] This mechanism is inherently associated with lower volume shrinkage compared to the chain-growth polymerization of acrylates.[2][6] The resulting cured thermosets exhibit a range of desirable properties, including excellent adhesion, high thermal resistance, and superior chemical resistance, making them suitable for demanding engineering and biomedical applications.[3][7]

Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate, a difunctional cycloaliphatic epoxy resin, is a key building block in these advanced formulations. Its unique molecular structure contributes to favorable viscosity profiles, high reactivity in cationic photopolymerization, and the formation of a densely cross-linked polymer network.[2][8] This guide will elucidate the principles and practical considerations for effectively utilizing this monomer in 3D printing resin formulations.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate is essential for successful resin formulation.

| Property | Value | Source(s) |

| CAS Number | 21544-03-6 | [8] |

| Molecular Formula | C₁₄H₁₈O₆ | |

| Molecular Weight | 282.29 g/mol | |

| Appearance | Colorless to pale yellow liquid | [2][8] |

| Viscosity @ 25°C | 500 - 1000 mPa·s | [2][8] |

| Epoxy Equivalent Weight | 150 - 180 g/eq | [2][8] |

| Density | ~1.15 g/cm³ | [9] |

| Boiling Point | 200-202 °C @ 5 Torr | [9] |

| Solubility | Slightly soluble in water (12.9 g/L @ 20°C) | [9] |

Table 1: Physicochemical properties of Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate.

Mechanism of Cationic UV Curing

The photopolymerization of Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate is initiated by a strong Brønsted or Lewis acid generated from the photolysis of a cationic photoinitiator.[5][10] Onium salts, such as diaryliodonium or triarylsulfonium salts, are commonly employed for this purpose.[6][11]

The process can be summarized in three key stages:

-

Initiation: Upon absorption of UV photons, the photoinitiator (PI) undergoes photolysis, generating a strong acid (H⁺X⁻).[5]

-

Propagation: The generated acid protonates an epoxy ring of the Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate monomer, activating it for nucleophilic attack by another epoxy group. This initiates a chain reaction of ring-opening polymerization, forming a cross-linked polymer network.[5]

-

Chain Transfer/Termination: The growing polymer chain can be terminated by reacting with nucleophilic impurities or can undergo chain transfer reactions, often with hydroxyl-containing compounds (polyols) intentionally added to the formulation.[7]

A significant advantage of this mechanism is the "dark cure" phenomenon, where the polymerization continues even after the UV light source is removed, as the generated acid remains active.[5][12] This leads to a higher degree of conversion and improved final properties of the printed part. Furthermore, cationic polymerization is not inhibited by oxygen, eliminating the need for an inert printing atmosphere.[12]

Figure 1: Cationic photopolymerization workflow of cycloaliphatic epoxy resins.

Formulation Guidelines for 3D Printing Resins

A successful 3D printing resin is a multi-component system where each ingredient plays a specific role. The formulation must be optimized to balance reactivity, viscosity, and the mechanical properties of the final object.

Core Components

| Component | Function | Typical Concentration (wt%) | Example(s) |

| Cycloaliphatic Epoxy Resin | Primary structural component, provides low shrinkage and good thermal/chemical resistance. | 30 - 70% | Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate, 3,4-Epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate (ECC) |

| Cationic Photoinitiator | Generates acid upon UV exposure to initiate polymerization. | 0.5 - 5.0% | Triarylsulfonium hexafluoroantimonate salts, Diaryliodonium hexafluorophosphate |

| Reactive Diluent | Reduces viscosity for improved printability and can enhance cure speed and flexibility. | 10 - 40% | Oxetanes (e.g., 3-ethyl-3-hydroxymethyloxetane), other low-viscosity epoxy monomers |

| Polyol / Flexibilizer | Acts as a chain transfer agent, improves flexibility and impact strength. | 5 - 20% | Polycaprolactone diols/triols, Polyether polyols |

Table 2: Core components of a cationic UV-curable 3D printing resin.

Causality Behind Component Selection

-

Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate as the Base Resin: Its difunctional nature allows for the formation of a rigid, cross-linked network. The cycloaliphatic structure imparts excellent UV stability and weather resistance compared to aromatic epoxy resins.[2] Its moderate viscosity often necessitates the use of reactive diluents for optimal performance in high-resolution printing systems.[2][13]

-

Choice of Photoinitiator: The selection of the photoinitiator is critical as its absorption spectrum must overlap with the emission spectrum of the 3D printer's light source (e.g., 385 nm, 405 nm). Onium salts are preferred due to their high efficiency in generating strong acids.[6][11] The concentration of the photoinitiator influences the cure speed and depth of cure; higher concentrations can lead to faster curing but may also result in increased brittleness.[6]

-

The Role of Reactive Diluents: High resin viscosity can impede the flow of material during the layer-by-layer printing process, leading to print failures.[13] Reactive diluents, such as oxetanes, are low-viscosity monomers that co-polymerize with the epoxy resin, effectively reducing the overall formulation viscosity without compromising the final mechanical properties.[5] Some reactive diluents can also accelerate the curing process.[7][14]

-

Incorporating Flexibility with Polyols: The highly cross-linked nature of cured epoxy resins can result in brittle materials. The inclusion of polyols introduces flexible segments into the polymer network through chain transfer reactions. This enhances the toughness and impact resistance of the final printed object.[7]

Experimental Protocols

The following protocols provide a framework for the formulation, printing, and characterization of 3D printing resins containing Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate.

Safety Precautions

Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate and other components of UV-curable resins are sensitizers and irritants. Always adhere to the following safety protocols:

-

Personal Protective Equipment (PPE): Wear nitrile gloves, safety glasses with side shields, and a lab coat at all times.[10][15]

-

Ventilation: Work in a well-ventilated area or under a fume hood to avoid inhalation of vapors.[16]

-

Handling: Avoid direct contact with skin and eyes. In case of contact, wash the affected area thoroughly with soap and water.[17]

-

Disposal: Dispose of uncured resin and contaminated materials as chemical waste in accordance with local regulations.[18]

Figure 2: A typical experimental workflow for developing and testing a 3D printing resin.

Protocol 1: Resin Formulation and Preparation

This protocol describes the preparation of a 100g batch of a starting point formulation.

Materials:

-

Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate

-

3,4-Epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate (ECC) (as a co-monomer)

-

3-ethyl-3-hydroxymethyloxetane (OXT) (as a reactive diluent)

-

Triarylsulfonium hexafluoroantimonate salt (cationic photoinitiator)

-

Amber glass bottle (150 mL)

-

Magnetic stirrer and stir bar or mechanical shaker

-

Analytical balance

Procedure:

-

In a tared amber glass bottle, add the components according to the desired formulation. A suggested starting point is provided in Table 3.

-

Securely cap the bottle and mix the components using a magnetic stirrer or mechanical shaker at room temperature for 2-4 hours, or until the photoinitiator is completely dissolved and the solution is homogeneous.

-

Visually inspect the resin for any undissolved particles.

-

If bubbles are present, they can be removed by placing the resin in a vacuum chamber for 15-30 minutes or by gentle centrifugation.

-

Store the formulated resin in the sealed amber bottle away from light.

Example Starting Formulation:

| Component | Weight (g) | Weight (%) |

| Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate | 40.0 | 40.0 |

| 3,4-Epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate (ECC) | 33.0 | 33.0 |

| 3-ethyl-3-hydroxymethyloxetane (OXT) | 25.0 | 25.0 |

| Triarylsulfonium hexafluoroantimonate salt | 2.0 | 2.0 |

| Total | 100.0 | 100.0 |

Table 3: An example starting formulation for a cationic UV-curable resin.

Protocol 2: 3D Printing and Post-Processing

Equipment:

-

SLA or DLP 3D printer

-

Washing station or beakers with isopropyl alcohol (IPA)

-

UV post-curing chamber (with a wavelength appropriate for the photoinitiator)

-

Flush cutters or other tools for support removal

Procedure:

-

Printing:

-

Calibrate the 3D printer according to the manufacturer's instructions.

-

Perform a resin exposure test to determine the optimal layer exposure time for the formulated resin.[16]

-

Pour the formulated resin into the printer's vat.

-

Print the desired test specimens (e.g., tensile bars as per ASTM D638).[19]

-

-

Washing:

-

Drying:

-

Remove the parts from the IPA and allow them to air dry completely. Compressed air can be used to accelerate the process.[20]

-

-

Support Removal:

-

Carefully remove the support structures using flush cutters or other appropriate tools.

-

-

Post-Curing:

-

Place the cleaned and dried parts in a UV post-curing chamber.

-

Cure the parts according to a predetermined schedule (e.g., 30-60 minutes at 60°C, if the chamber has heating capabilities). Post-curing is crucial for achieving the final mechanical properties and ensuring no residual uncured monomer remains.

-

Protocol 3: Mechanical Property Testing

This protocol outlines the testing of key mechanical properties of the cured resin. All tests should be performed on post-cured specimens.

Standards:

-

Tensile Strength and Modulus: ASTM D638[19]

-

Flexural Strength and Modulus: ASTM D790[19]

-

Hardness (Shore D): ASTM D2240

Procedure:

-

Print at least five specimens for each test type to ensure statistical significance.

-

Ensure all specimens are post-processed identically.

-

Condition the specimens at standard laboratory conditions (23 ± 2 °C, 50 ± 5% relative humidity) for at least 40 hours before testing.

-

Perform the mechanical tests using a universal testing machine according to the specifications outlined in the respective ASTM standards.

-

Record the relevant data (e.g., ultimate tensile strength, Young's modulus, flexural strength) and calculate the mean and standard deviation for each property.

Conclusion

Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate is a versatile and highly effective monomer for the formulation of advanced, cationically UV-curable resins for 3D printing. Its cycloaliphatic structure provides a foundation for creating materials with low shrinkage, excellent thermal and chemical resistance, and good mechanical properties. By systematically varying the concentrations of this monomer, along with other key components like reactive diluents, photoinitiators, and flexibilizers, researchers can develop a wide array of photopolymers tailored to specific application needs. The protocols outlined in this guide provide a robust framework for the formulation, processing, and characterization of these high-performance materials, enabling further innovation in the field of additive manufacturing.

References

Sources

- 1. mdpi.com [mdpi.com]

- 2. unilongindustry.com [unilongindustry.com]

- 3. 3,4-Epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate - Wikipedia [en.wikipedia.org]

- 4. tygersci.com [tygersci.com]

- 5. 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate 2386-87-0 [sigmaaldrich.com]

- 6. US7795744B2 - Cationically curable epoxy resin composition - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. hnxinjing.com [hnxinjing.com]

- 9. bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate | 21544-03-6 [chemicalbook.com]

- 10. The Best Practices for Post-Processing Resin 3D Printed Parts | MatterHackers [matterhackers.com]

- 11. researchgate.net [researchgate.net]

- 12. Guide to Post-Processing and Finishing SLA Resin 3D Prints | Formlabs [formlabs.com]

- 13. reddit.com [reddit.com]

- 14. buyat.ppg.com [buyat.ppg.com]

- 15. docs.rs-online.com [docs.rs-online.com]

- 16. oa-fund.ub.uni-muenchen.de [oa-fund.ub.uni-muenchen.de]

- 17. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 18. Pollen AM | Mechanical Testing Protocol [pollen.am]

- 19. store.anycubic.com [store.anycubic.com]

- 20. Post-Processing Techniques for Epoxy 3D Printing - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]

- 21. advanses.com [advanses.com]

Troubleshooting & Optimization

Technical Support Center: Purification of Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate

Welcome to the technical support center for the purification of Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purification of this alicyclic diepoxide. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the scientific reasoning behind them to empower you to overcome challenges in your experiments.

I. Understanding the Molecule and Potential Impurities

Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate is a diglycidyl ester commonly synthesized via the epoxidation of the corresponding unsaturated ester. The purification of this compound is critical to remove unreacted starting materials, byproducts, and any catalysts used in the synthesis.

Common Impurities May Include:

-

Unreacted Starting Materials: Tetrahydrophthalic acid diglycidyl ester, epichlorohydrin (if used in synthesis).

-

Byproducts of Epoxidation: Diols from the hydrolysis of the epoxide rings, mono-epoxidized intermediates, and polymers.

-

Catalyst Residues: Depending on the synthetic route, this could include acids, bases, or metal catalysts.

-

Solvents: Residual solvents from the reaction or initial extraction steps.

II. Purification Strategy Selection: A Decision-Making Workflow

Choosing the right purification technique is paramount. The following diagram outlines a logical workflow for selecting the most appropriate method based on the scale of your synthesis and the nature of the impurities.

Caption: A decision-making workflow for the purification of Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate.

III. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the purification process in a question-and-answer format.

Issue 1: The crude product is a viscous, dark-colored oil.

-

Question: Why is my crude product so dark and viscous, and how can I purify it?

-

Answer: A dark color often indicates the presence of polymeric byproducts or degradation products, which also contribute to high viscosity. This can result from excessive heat during the reaction or prolonged reaction times.

-

Causality: The epoxy groups are reactive and can undergo polymerization, especially at elevated temperatures or in the presence of certain catalysts.

-

Solution:

-

Activated Carbon Treatment: Before proceeding with more rigorous purification, stir the crude product in a suitable solvent (e.g., ethyl acetate, dichloromethane) with 1-5% (w/w) activated carbon for 1-2 hours at room temperature. This can effectively adsorb a significant portion of the colored impurities. Filter the mixture through a pad of celite to remove the carbon.

-

Column Chromatography: This is the most effective method for removing polymeric and colored impurities. A step-by-step protocol is provided in the FAQ section.

-

-

Issue 2: Low yield after aqueous washing.

-

Question: I seem to be losing a significant amount of my product during the aqueous wash steps. Why is this happening?

-

Answer: While Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate has low water solubility, some loss can occur, especially if emulsions form or if the pH of the aqueous layer is too acidic or basic, which can catalyze epoxide ring-opening.

-

Causality: Epoxide rings are susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of more water-soluble diols.

-

Solution:

-

Use Brine Washes: After the initial aqueous washes, perform a final wash with a saturated sodium chloride solution (brine). This decreases the solubility of the organic product in the aqueous phase and helps to break up emulsions.

-

Control pH: Ensure your aqueous washes are close to neutral (pH 7). If your reaction was acidic or basic, neutralize the crude product solution before washing.

-

Back-Extraction: If you suspect significant product loss to the aqueous layer, you can back-extract the combined aqueous washes with a fresh portion of your organic solvent.

-

-

Issue 3: The product decomposes during distillation.

-

Question: I'm trying to purify my product by distillation, but it seems to be decomposing in the distillation pot. What's going wrong?

-

Answer: This compound, like many epoxides, can be thermally sensitive. Decomposition at high temperatures is a common issue.

-

Causality: The high temperatures required for atmospheric distillation can lead to polymerization or degradation of the epoxy groups.

-

Solution:

-

Vacuum Distillation: This is essential. By reducing the pressure, you lower the boiling point of the compound, allowing it to distill at a lower, less destructive temperature.

-

Short-Path Distillation: For very sensitive compounds, a short-path distillation apparatus minimizes the time the compound spends at high temperatures.

-

Keep it Quick and Cool: Do not overheat the distillation pot. Use a heating mantle with good temperature control and stir the liquid to ensure even heating.

-

-

IV. Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a column chromatography protocol for this compound?

A1: Column chromatography is a highly effective method for obtaining high-purity Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate. Here is a detailed starting protocol:

Experimental Protocol: Column Chromatography Purification

-

Stationary Phase Selection: Silica gel (230-400 mesh) is a standard and effective choice.

-

Mobile Phase (Eluent) System: A mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate is a good starting point.

-

Initial Gradient: Begin with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) to elute non-polar impurities.

-

Elution of Product: Gradually increase the polarity (e.g., to 80:20 or 70:30 hexane:ethyl acetate) to elute your product. The exact ratio should be determined by thin-layer chromatography (TLC) beforehand.

-

-

Column Packing:

-

Prepare a slurry of the silica gel in the initial, low-polarity eluent.

-

Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of cracks or bubbles.

-

-

Sample Loading:

-

Dissolve your crude product in a minimal amount of the mobile phase or a compatible solvent like dichloromethane.

-

Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

-

-

Elution and Fraction Collection:

-

Begin elution with the low-polarity mobile phase, collecting fractions.

-

Monitor the elution of your product using TLC.

-

Gradually increase the polarity of the eluent to elute your target compound.

-

-

Product Isolation:

-

Combine the pure fractions (as determined by TLC).

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Q2: My purified product is a clear oil at first, but it turns cloudy or solidifies upon standing. What is happening?

A2: This is likely due to crystallization of the epoxy resin.

-

Causality: High-purity epoxy resins can be prone to crystallization, especially when stored at cool temperatures or if subjected to temperature fluctuations. The presence of seed crystals, even microscopic ones, can initiate the process.

-

Solution:

-

Gentle Heating: Warm the container in a water bath at 40-50°C. The crystals should redissolve.

-

Storage: Store the purified product in a tightly sealed container at a stable, moderate temperature. Avoid cold storage unless specifically required.

-

Q3: How can I confirm the purity of my final product?

A3: A combination of analytical techniques is recommended for comprehensive purity assessment:

| Analytical Technique | Information Provided |

| Thin-Layer Chromatography (TLC) | Quick assessment of the number of components and separation from impurities. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Confirms the chemical structure and can be used to identify and quantify impurities. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the presence of key functional groups (epoxide, ester, C=C) and the absence of impurities like hydroxyl groups (from diol byproducts). |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identifies and quantifies volatile impurities. |

| High-Performance Liquid Chromatography (HPLC) | Provides a quantitative measure of purity and can separate closely related impurities. |

Q4: Can I use recrystallization to purify this compound?

A4: Recrystallization is only a viable option if your compound is a solid at room temperature or can be induced to crystallize from a suitable solvent system. If your purified product is a persistent oil, this method will not be effective. If it does solidify, you can explore recrystallization from a solvent system determined by small-scale solubility tests. Good solvent pairs for moderately polar compounds often include an alcohol (like isopropanol or ethanol) and water, or a hydrocarbon (like hexane) and a more polar solvent (like ethyl acetate).

V. References

-

Google Patents. (n.d.). Process for the purification of epoxides. Retrieved January 24, 2026, from

-

Google Patents. (n.d.). Process for purifying esters. Retrieved January 24, 2026, from

-

Quora. (2020, December 21). How can someone clean epoxy resin out of pipettes? Retrieved January 24, 2026, from [Link]

-

Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved January 24, 2026, from [Link]

-

G-Biosciences. (2017, April 4). Epoxy-activated resin: a versatile affinity chromatography support. Retrieved January 24, 2026, from [Link]

-

Super Epoxy Resin Systems. (2023, April 28). How to Clean Up Epoxy Resin. Retrieved January 24, 2026, from [Link]

-

Wikipedia. (n.d.). Cyclohexene oxide. Retrieved January 24, 2026, from [Link]

-

Cytiva. (2024, February 13). Top tips for boosting chromatography resin performance. Retrieved January 24, 2026, from [Link]

-

Panchal, V., & Vaghela, P. (2024). The Elegance of Epoxidation: Mechanistic Insights, Diverse Applications, and Promising Horizons. Oriental Journal of Chemistry, 40(4), 997-1016.

-

ResearchGate. (2025, August 9). Formation of Glycidyl Esters During The Deodorization of Vegetable Oils. Retrieved January 24, 2026, from [Link]

-

Epoxy Resin Problems. (2025, November 26). Epoxy Resin Problems: What Causes Them and Real Solutions. Retrieved January 24, 2026, from [Link]

-

Greenlight Surf Supply. (2024, June 30). Understanding Epoxy Resin Crystallization and How to Re-Liquify It. Retrieved January 24, 2026, from [Link]

-

Google Patents. (n.d.). Process for the preparation of cyclohexanedicarboxylic acids. Retrieved January 24, 2026, from

-

YouTube. (2024, September 30). If your epoxy resin isn't hardening, there are a few steps you can try. Retrieved January 24, 2026, from [Link]

-

YouTube. (2016, December 9). Fixing Crystallized Epoxy Resin. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (2025, August 7). The Elegance of Epoxidation: Mechanistic Insights, Diverse Applications, and Promising Horizons. Retrieved January 24, 2026, from [Link]

-

Google Patents. (n.d.). Reduction of glycidyl esters in oil. Retrieved January 24, 2026, from

-

LookChem. (n.d.). General procedures for the purification of Esters. Retrieved January 24, 2026, from [Link]

-

Google Patents. (n.d.). Synthesis method of diglycidyl 4,5-epoxycyclohexane-1,2-dicarboxylate. Retrieved January 24, 2026, from

-

Semantic Scholar. (n.d.). Elimination of 3-MCPD fatty acid esters and glycidyl esters during palm oil hydrogenation and wet fractionation. Retrieved January 24, 2026, from [Link]

-

Master Organic Chemistry. (2015, January 26). Epoxides - The Outlier Of The Ether Family. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (2025, August 7). Synthesis, purification and curing studies of vinyl ester network. Retrieved January 24, 2026, from [Link]

-

BioPharm International. (2019, April 1). Cleaning Chromatography Resin Residues from Surfaces. Retrieved January 24, 2026, from [Link]

-

Epoxy Resin Crystallization. (n.d.). Epoxy Resin Crystallization. Retrieved January 24, 2026, from [Link]

-

Bestchrom. (2025, May 7). 5 Different Types of Chromatography Resins, How to Choose? Retrieved January 24, 2026, from [Link]

-

Google Patents. (2021, March 3). A process for reducing glycidol and glycidyl esters in monoglycerides and/or diglycerides. Retrieved January 24, 2026, from

-

Meridian. (2025, October 17). Understanding Epoxy Resin Crystallization: What It Is and How to Manage It. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (2025, August 7). Synthesis of asymmetric diglycidyl ester compounds. Reaction with aromatic diamines. Retrieved January 24, 2026, from [Link]

-

Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Retrieved January 24, 2026, from [Link]

-

IOSR Journal. (2019, June 22). Synthesis and Characterization of some Dicarboxylic Acid Monomers. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (2025, August 6). (PDF) Glycidyl Fatty Acid Esters in Refined Edible Oils: A Review on Formation, Occurrence, Analysis, and Elimination Methods. Retrieved January 24, 2026, from [Link]

-

MG Chemicals. (n.d.). Epoxy Resin Crystallization. Retrieved January 24, 2026, from [Link]

storage and stability of "Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate"

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical information and practical advice for the storage, handling, and use of Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate (CAS No. 21544-03-6). As a high-performance cycloaliphatic epoxy resin, its unique properties require careful management to ensure experimental success and safety.[1]

Chemical and Physical Properties

This compound is a colorless to pale-yellow liquid with low viscosity, making it suitable for a variety of applications including coatings, adhesives, and composites.[1][2] Its structure offers superior UV and heat stability compared to conventional epoxy resins.[1]

| Property | Value | Source |

| CAS Number | 21544-03-6 | [3] |

| Molecular Formula | C14H18O6 | [3][4] |

| Molecular Weight | 282.29 g/mol | [4] |

| Appearance | Colorless to pale-yellow liquid | [1][2][5] |

| Viscosity @ 25°C | 500–1500 CPS | [5][6] |

| Epoxy Equivalent Weight | 150.0~180.0 g/Eq | [2][5] |

| Boiling Point | 200-202 °C | [1] |

| Density | 1.1545 g/cm³ | [1] |

| Water Solubility | 12.9 g/L at 20°C | [1] |

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate?

A1: To ensure stability and prevent degradation, the compound should be stored in a dry, clean warehouse with good ventilation.[5] It is crucial to protect it from light and heat.[5] Room temperature storage in a ventilated area is generally recommended.[3] During transportation, the product must be shielded from leakage, rain, and direct sunlight.[5]

Q2: What are the known hazards associated with this compound?

A2: This compound is known to cause skin irritation and may cause an allergic skin reaction.[7] It also causes serious eye irritation.[7] Therefore, it is essential to avoid contact with skin, eyes, and clothing, and to prevent inhalation of any vapor or mist.[8][9]

Q3: What personal protective equipment (PPE) should be worn when handling this chemical?

A3: When handling Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate, it is imperative to wear suitable gloves and eye/face protection.[10] In cases of insufficient ventilation, appropriate respiratory equipment should be used.[10]

Q4: What materials are incompatible with this epoxy resin?

A4: This compound is incompatible with strong oxidizers, acids, and alkalis.[11] Contact with these substances should be strictly avoided to prevent hazardous reactions.

Q5: What is the expected shelf life of this product?

Troubleshooting Guide

| Problem | Potential Cause | Recommended Solution |

| Increased Viscosity or Gelation of Resin | - Improper Storage: Exposure to high temperatures, light, or contaminants. - Moisture Contamination: Absorption of water from the atmosphere. | - Ensure the product is stored in a tightly sealed container in a cool, dry, and dark place. - Minimize exposure to air by purging the container with an inert gas like nitrogen before sealing. |

| Incomplete Curing or Low Cross-linking Density | - Incorrect Stoichiometry: Improper ratio of resin to curing agent. - Inactive Curing Agent: The curing agent may have degraded due to age or improper storage. - Low Curing Temperature: The reaction temperature may be too low for the specific curing agent used. | - Accurately weigh all components and ensure a homogenous mixture. - Use a fresh, properly stored curing agent. - Consult the technical data sheet for the recommended curing schedule (temperature and time). |

| Poor Adhesion to Substrate | - Surface Contamination: The substrate may be contaminated with oils, dust, or other residues. - Incompatible Substrate: The surface energy of the substrate may not be suitable for this epoxy resin. | - Thoroughly clean and degrease the substrate before application. - Consider a surface treatment or the use of a primer to improve adhesion. |

| Yellowing of the Cured Product | - UV Exposure: While this resin has superior UV stability, prolonged exposure to intense UV radiation can still cause some yellowing.[1] - Excessive Heat During Curing: High curing temperatures can sometimes lead to discoloration. | - If the application requires extreme UV resistance, consider the addition of a UV stabilizer to the formulation. - Optimize the curing temperature and time to avoid excessive heat exposure. |

Experimental Protocols

Protocol 1: Standard Handling and Dispensing Procedure

This protocol outlines the safe handling of Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate in a laboratory setting.

-

Preparation:

-

Dispensing:

-

Carefully open the container, avoiding any splashing.

-

Dispense the required amount of the resin.

-

Clean the container's threads before resealing to ensure an airtight seal.

-

Tightly close the container immediately after use to minimize exposure to air and moisture.

-

-

Post-Handling:

Protocol 2: Spill Management

In the event of a spill, follow these steps to ensure safety and proper cleanup.

-

Evacuate and Ventilate:

-

Immediately evacuate non-essential personnel from the spill area.

-

Ensure the area is well-ventilated.[8]

-

-

Containment:

-

Cleanup:

-

Decontamination:

-

Wash the contaminated surface with ethanol followed by a soap and water solution.[11]

-

Visualizations

Caption: Chemical structure of Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate.

Caption: A troubleshooting workflow for common issues encountered during experiments.

References

-

Carl ROTH. Safety Data Sheet: Cyclohexene. [Link]

-

Unilong. Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate CAS 21544-03-6. [Link]

-

Farnell. SAFETY DATA SHEET. [Link]

-

Hubei Jusheng Technology Co., Ltd. bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate (S-182) (CY183). [Link]

-

LookChem. Bis(2,3-epoxypropyl) Cyclohex-4-Ene-1,2-Dicarboxylate with CAS 21544-03-6. [Link]

-

PubChem. 4-Cyclohexene-1,2-dicarboxylic acid, 1,2-bis(2-oxiranylmethyl) ester. [Link]

-

PubChem. Cyclohexane-1,2-dicarboxylic acid bis(oxiranylmethyl) ester. [Link]

-

Hubei Jusheng Technology Co., Ltd. bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate (S-182) (CY183). [Link]

Sources

- 1. unisunchem.com [unisunchem.com]

- 2. bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate (S-182) (CY183) [hnxinjing.com]

- 3. Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate, CasNo.21544-03-6 LEAP CHEM Co., Ltd. China (Mainland) [leapchem.lookchem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. haihangchem.com [haihangchem.com]

- 6. unilongindustry.com [unilongindustry.com]

- 7. 4-Cyclohexene-1,2-dicarboxylic acid, 1,2-bis(2-oxiranylmethyl) ester | C14H18O6 | CID 89513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. carlroth.com [carlroth.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. farnell.com [farnell.com]

- 11. Cyclohexane-1,2-dicarboxylic acid bis(oxiranylmethyl) ester | C14H20O6 | CID 21660 - PubChem [pubchem.ncbi.nlm.nih.gov]

controlling exotherm during "Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate" polymerization

<_content_type_and_part_type: text/html> Technical Support Center: Polymerization of "Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate"

A Senior Application Scientist's Guide to Controlling Exothermic Reactions

Welcome to the technical support center for the polymerization of Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for managing the exothermic nature of this reaction. My aim is to equip you with the knowledge to not only control the exotherm but also to understand the underlying principles for successful and safe experimentation.

Understanding the Exotherm in Epoxy Polymerization

The polymerization of epoxy resins, including Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate, is an exothermic process, meaning it releases heat as the resin and hardener react to form a polymer network.[1][2] This heat generation is a natural and essential part of the curing process.[2] However, if not properly managed, this heat can accumulate, leading to a rapid, uncontrolled temperature increase known as a "runaway exotherm" or "thermal runaway".[1][2]

A runaway exotherm can have severe consequences, including:

-

Material Degradation: Excessive heat can cause the epoxy to crack, foam, bubble, or yellow, compromising the integrity and properties of the final polymer.[3][4]

-

Safety Hazards: The reaction can generate enough heat to melt plastic containers, release hazardous fumes, and even pose a fire risk.[3][4][5]

-

Inconsistent Results: Poor exotherm control leads to variability in curing times and final material properties, affecting experimental reproducibility.

The rate of the exothermic reaction is influenced by several factors, including the volume of the epoxy mixture, the ambient temperature, the type of hardener used, and the geometry of the reaction vessel.[2][3] A larger mass of epoxy will trap more heat, accelerating the reaction in a self-perpetuating cycle.[2]

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the polymerization of Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate.

Q1: My reaction is overheating and smoking. What's happening and what should I do?

A1: You are experiencing a runaway exotherm.[1] This is a critical situation that requires immediate action to prevent material degradation and potential safety hazards. The smoke indicates thermal decomposition of the resin, which can release toxic vapors.[5]

Immediate Actions:

-

Move to a well-ventilated area: If possible and safe to do so, move the reaction vessel to a fume hood or a well-ventilated space to disperse any hazardous fumes.[5]

-

Cool the reaction: If the reaction is in a container that can be safely handled, place it in an ice bath or use a fan to increase air circulation around it to help dissipate the heat.[4][6]

-

Increase surface area: If the epoxy is still in a liquid state, pouring it into a shallow tray or onto a larger surface will help to dissipate heat more effectively.[3][7]

Root Cause Analysis and Prevention:

-